9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
Description
9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its molecular formula is C₂₁H₁₄ClN₃OS (average mass: 391.87 g/mol), with a six-membered benzoxazine ring fused to a pyrazole moiety and substituted with a 4-pyridinyl group at position 5, a 2-thienyl group at position 2, and a chlorine atom at position 9 . This compound is part of a broader class of benzoxazine derivatives designed for cholinesterase inhibition, as the six-membered benzoxazine ring enhances steric compatibility with the active site of butyrylcholinesterase (BuChE) compared to seven-membered analogs . Its structural uniqueness lies in the combination of aromatic (pyridinyl, thienyl) and electron-withdrawing (chloro) substituents, which modulate electronic and steric properties critical for biological activity.
Properties
IUPAC Name |
9-chloro-5-pyridin-4-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-13-3-4-17-14(10-13)16-11-15(18-2-1-9-25-18)22-23(16)19(24-17)12-5-7-21-8-6-12/h1-10,16,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJUQTDOIDJAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CS4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex heterocyclic compound that has attracted attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12ClN3OS. Its unique structure features a combination of thienyl and pyridinyl groups that contribute to its diverse biological activities.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. It can potentially inhibit specific enzymes or receptors involved in critical cellular processes. For example, compounds with similar structures have demonstrated the capability to interact with microbial membranes and inhibit growth, suggesting a possible antimicrobial mechanism.
Antimicrobial Properties
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thienyl moiety enhances the interaction with microbial membranes, leading to increased permeability and cell death.
Anticancer Activity
Recent studies have explored the anticancer potential of benzoxazine derivatives. For example, a study focused on compounds derived from eugenol demonstrated that benzoxazine derivatives exhibited notable anticancer activity in vivo by reducing tumor incidence and weight in fibrosarcoma models. This suggests that similar compounds may also possess anticancer properties through mechanisms such as apoptosis induction rather than traditional antioxidant pathways .
Study on Benzoxazine Derivatives
A study published in 2023 examined various benzoxazine derivatives for their anticancer effects. The results indicated that these compounds significantly reduced tumor weight and incidence rates in animal models. The most effective compound showed a reduction in tumor weight by up to 57% compared to controls. This study highlights the potential of benzoxazine derivatives as promising candidates for cancer therapy .
Comparative Analysis with Other Compounds
A comparative analysis revealed that benzoxazine compounds displayed greater efficacy than aminomethyl derivatives in reducing tumor weight. This difference was attributed to the higher lipophilicity of benzoxazines, facilitating better cellular penetration and interaction with cancer cells .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Synthesis and Characterization
The synthesis of 9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate pyridine and thienyl derivatives with hydrazine and benzoxazine precursors. Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. It has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent .
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro assays have indicated cytotoxic effects on specific cancer cell lines, hinting at its potential role in cancer therapy .
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties. Research indicates its ability to mitigate oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Antimicrobial Activity :
- Case Study on Anticancer Activity :
- Case Study on Neuroprotection :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity : The target compound’s logP value (3.2) is higher than fluorophenyl analogs (logP ~ 2.5 ) due to the thienyl group’s hydrophobicity.
- Solubility : Ethoxyphenyl-substituted analogs (e.g., ) show improved aqueous solubility (0.12 mg/mL) compared to the target compound (0.04 mg/mL) .
Key Research Findings
Ring Size Matters : The six-membered benzoxazine ring in the target compound provides better steric compatibility with BuChE than seven-membered benzoxazepines, as shown by molecular docking (PDB 1P0I) .
Substituent Synergy : Combining 2-thienyl and 4-pyridinyl groups optimizes both inhibitory activity and selectivity .
Trade-offs in Design : While electron-withdrawing groups (e.g., nitro in ) enhance reactivity, they reduce metabolic stability and increase toxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Chloro-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyrazole ring via hydrazine derivatives and β-dicarbonyl intermediates. Subsequent cyclization with phenolic compounds under acidic or basic conditions introduces the benzoxazine core. Substituents like chloro, pyridinyl, and thienyl groups are added via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Purification employs column chromatography, and structural validation uses NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural conformation of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute conformation determination. For dynamic analysis, 2D NMR techniques (e.g., NOESY, COSY) map spatial relationships between protons. Computational methods (DFT) predict stable conformers, which are cross-validated with experimental IR and UV-Vis spectra to assess electronic transitions influenced by the pyridinyl and thienyl substituents .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Begin with cytotoxicity assays (MTT or resazurin) across cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to evaluate selectivity. Enzymatic inhibition studies (e.g., kinase or protease panels) identify potential targets. Fluorescence polarization assays quantify binding affinity to DNA or proteins. Use IC50 values and dose-response curves for potency comparisons with structurally related analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh3)4 for cross-couplings). Monitor regioselectivity using LC-MS and adjust protecting groups (e.g., Boc for amines) to direct substitution. Microwave-assisted synthesis reduces reaction time and byproduct formation .
Q. What strategies resolve contradictory data in biological activity across studies?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal techniques: SPR for binding kinetics, CRISPR-edited cell lines to confirm target specificity. Analyze substituent effects via QSAR models; for example, electron-withdrawing chloro groups may enhance target binding, while thienyl moieties influence membrane permeability .
Q. How do substituent modifications (e.g., pyridinyl vs. phenyl) impact pharmacological properties?
- Methodological Answer : Replace the 4-pyridinyl group with phenyl or fluorophenyl analogs and compare logP (via HPLC) and solubility (shake-flask method). Assess metabolic stability in liver microsomes and CYP450 inhibition profiles. Pyridinyl groups may enhance hydrogen bonding with targets but reduce BBB penetration, as shown in MDCK permeability assays .
Q. What computational methods predict binding modes and off-target interactions?
- Methodological Answer : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Molecular dynamics simulations (GROMACS) assess binding stability. Pharmacophore modeling identifies off-target risks (e.g., GPCRs). Validate predictions with thermal shift assays (DSF) and in silico ADMETox profiling .
Key Considerations
- Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability) or impurities in synthesized batches. Always characterize compounds to ≥95% purity (HPLC) .
- Advanced Tools : Cryo-EM and SPR provide high-resolution interaction data for mechanism-of-action studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
